molecular formula C21H19N5O4S2 B2969407 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 389072-85-9

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No. B2969407
CAS RN: 389072-85-9
M. Wt: 469.53
InChI Key: KMTYDMZVJYSNGD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of heterocyclic compound . This moiety is often found in bioactive compounds and pharmaceuticals .

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide and its derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds, synthesized from various precursors such as anthranilic acid, have been tested against a range of microbes, showing promising results in inhibiting the growth of specific bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Akbari et al., 2014).

Antiproliferative and Anti-Cancer Properties

Some derivatives of this compound have shown promising antiproliferative properties, particularly against cancer cell lines. These compounds have been observed to possess DNA protective abilities and exhibit cytotoxic effects on specific cancer cells, indicating potential applications in cancer research and therapy (Gür et al., 2020).

Photophysical Studies

Photophysical characteristics of certain derivatives have been studied, indicating changes in properties depending on solvent polarity. This research provides insights into the excited state characteristics of these compounds, which could be relevant in fields like photochemistry and materials science (Pannipara et al., 2017).

Corrosion Inhibition

Derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors. Studies show that certain derivatives can effectively protect metals like mild steel in corrosive environments, highlighting their potential application in industrial corrosion prevention (Rbaa et al., 2019).

Quality Control in Medicinal Chemistry

In medicinal chemistry, the quality control methods for these compounds have been developed. This includes identification, impurity determination, and quantitative analysis, which are crucial steps in the standardization of new medicinal substances (Sych et al., 2018).

Antituberculosis Activity

Specific derivatives have shown potential as antituberculosis agents. They have been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating significant activity against this pathogen (Chitra et al., 2011).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-13-8-9-15(11-17(13)26(29)30)19(28)22-20-23-24-21(32-20)31-12-18(27)25-10-4-6-14-5-2-3-7-16(14)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYDMZVJYSNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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